5-メチル-1-フェニル-N-((4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリジン-3-イル)メチル)-1H-ピラゾール-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ALS治療
5-メチル-1-フェニル-N-((4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリジン-3-イル)メチル)-1H-ピラゾール-4-カルボキサミド: は、脳卒中回復と筋萎縮性側索硬化症(ALS)の治療に用いられる静脈内薬であるエダラボン(ラジカバ)と構造的に関連しています。さらなる研究により、ALSの代替または補完治療としての可能性を探ることができます。
要約すると、この化合物は、抗癌研究、神経保護、抗ウイルス研究など、幅広い用途を有しています。 研究者は、そのメカニズム、安全性、治療の可能性をさらに調査し、その科学的価値を最大限に引き出す必要があります . 🌟
生物活性
5-methyl-1-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide (CAS Number: 2034265-25-1) is a compound that has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound features a pyrazole core linked to a tetrahydropyrazolopyridine moiety , which contributes to its biological activity. The molecular formula is C19H21N5O, with a molecular weight of 335.4 g/mol. The structural complexity allows for diverse interactions with biological targets.
Property | Value |
---|---|
CAS Number | 2034265-25-1 |
Molecular Formula | C19H21N5O |
Molecular Weight | 335.4 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 5-methyl-1-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide have shown significant inhibition of cancer cell proliferation. In vitro assays demonstrated that these compounds can inhibit various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values around 0.08 µM were reported for structurally related compounds.
- A549 (lung cancer) : Similar compounds exhibited IC50 values ranging from 0.05 to 0.10 µM against this cell line .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to inhibit key inflammatory pathways:
- p38 MAPK Inhibition : Certain pyrazole derivatives demonstrated IC50 values as low as 13 nM against p38 MAPK, a critical mediator in inflammatory responses .
- Cytokine Production : Inhibition of TNFα and IL-1 induced IL-6 production was observed in human chondro-sarcoma cells with IC50 values around 820 nM .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are also noteworthy. Compounds related to this class have shown activity against various pathogens:
- Bacterial Inhibition : Studies indicated moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 µg/mL .
Case Studies
Several case studies have documented the effects of pyrazole derivatives on specific diseases:
- Breast Cancer Treatment : A study involving the administration of pyrazole derivatives showed a significant reduction in tumor size in MCF-7 xenograft models.
- Rheumatoid Arthritis : Pyrazole-based compounds were evaluated for their ability to reduce inflammation markers in animal models of rheumatoid arthritis.
特性
IUPAC Name |
5-methyl-1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-14-17(13-22-24(14)16-7-3-2-4-8-16)19(25)20-11-15-12-21-23-10-6-5-9-18(15)23/h2-4,7-8,12-13H,5-6,9-11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBKJHHNMAPUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=C4CCCCN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。